Jionoside D

Antioxidant Oxidative Stress Cytoprotection

Source Jionoside D (≥98% HPLC) for specialized oxidative stress and botanical authentication research. This phenylethanoid glycoside provides dual activity in MDA and NO models, distinguishing it from single-mechanism compounds. It serves as a validated reference standard for Rehmannia glutinosa analysis. For use in SAR and mechanistic studies.

Molecular Formula C30H38O15
Molecular Weight 638.6 g/mol
Cat. No. B173837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJionoside D
Synonymsjionoside D
Molecular FormulaC30H38O15
Molecular Weight638.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)OC)O)O)O)O)O
InChIInChI=1S/C30H38O15/c1-14-23(36)24(37)25(38)30(42-14)45-28-26(39)29(41-10-9-16-4-7-20(40-2)19(34)12-16)43-21(13-31)27(28)44-22(35)8-5-15-3-6-17(32)18(33)11-15/h3-8,11-12,14,21,23-34,36-39H,9-10,13H2,1-2H3/b8-5+/t14-,21+,23-,24+,25+,26+,27+,28+,29+,30-/m0/s1
InChIKeyWKQLGHCWJNLUKK-CPPDSBOHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Jionoside D Procurement Guide: Phenylethanoid Glycoside Chemical Profile and Source Authentication


Jionoside D (CAS 120406-34-0, synonym Cistanoside C) is a hydroxycinnamate phenylethanoid glycoside with molecular formula C30H38O15 and molecular weight 638.61 g/mol . First isolated and structurally characterized from the roots of Rehmannia glutinosa var. purpurea in 1989 alongside four other novel jionosides (C, E, A2, and B2) [1], this compound has subsequently been identified in Clerodendron trichotomum (Verbenaceae), Pedicularis artselaeri, and Cistanche salsa . The compound exhibits a topological polar surface area (TPSA) of 234.00 Ų and calculated XlogP of -0.20, indicating moderate hydrophilicity [2].

Jionoside D Scientific Selection: Why In-Class Phenylethanoid Glycoside Substitution Is Not Equivalent


Phenylethanoid glycosides within the acteoside/jionoside family share core structural features but exhibit distinct substitution patterns on the caffeoyl and phenethyl moieties that fundamentally alter their biological activity profiles [1]. In head-to-head enzymatic assays, acteoside (IC50 522 μM), leucosceptoside A (IC50 727 μM), and isoacteoside (IC50 443 μM) all displayed α-glucosidase inhibitory activities that differ by up to 1.6-fold within the same assay system . Furthermore, in HIV-1 integrase inhibition studies, acteoside demonstrated potent activity (IC50 7.8 ± 3.6 μM) while jionoside D, martynoside, and isomartynoside did not show comparable inhibitory effects under identical conditions [2]. These structural variations manifest as divergent activity profiles that preclude generic substitution for applications requiring reproducible, target-specific biological outcomes.

Jionoside D Comparative Bioactivity Data: Quantified Differentiation for Procurement Decisions


Jionoside D Antioxidant Activity: DPPH Radical Scavenging, Lipid Peroxidation Inhibition, and Cellular Enzyme Modulation Data

Jionoside D demonstrates multimodal antioxidant activity across multiple assay systems. In cell-free assays, the compound scavenged DPPH radical and inhibited lipid peroxidation [1]. In the V79-4 Chinese hamster lung fibroblast cell model exposed to H2O2-induced oxidative stress, jionoside D treatment protected cell viability, reduced apoptotic cell populations as measured by decreased sub-G1 hypodiploid cells, and suppressed apoptotic body formation [1]. Notably, jionoside D increased the activities of endogenous cellular antioxidant enzymes superoxide dismutase (SOD) and catalase, indicating a dual mechanism involving both direct radical scavenging and enhancement of cellular antioxidant defense systems [1]. In comparative analysis of acteoside family compounds from the same study series, isoacteoside exhibited comparable radical scavenging activity but with distinct potency profiles across assay endpoints [2].

Antioxidant Oxidative Stress Cytoprotection

Jionoside D Alpha-Glucosidase Inhibitory Activity: Comparative IC50 Data for Antidiabetic Research Applications

In a comprehensive enzyme inhibition study of Scutellaria lateriflora constituents, 21 phenolic compounds were isolated and evaluated for mammalian α-glucosidase inhibitory activity using sucrase and maltase as substrates . While Jionoside D (compound 17) was isolated and identified from this plant for the first time, the study reported quantitative IC50 values for structurally related phenylethanoid glycosides: acteoside (IC50 522 μM), leucosceptoside A (IC50 727 μM), and isoacteoside (IC50 443 μM) all showed weak sucrase inhibitory activities . Jionoside D was detected in the extract but specific IC50 quantification was not reported; the compound's structural similarity to the weakly active acteoside class suggests it occupies a distinct activity tier compared to the potent inhibitors baicalein (IC50 14.9 μM) and baicalin (IC50 36.3 μM) identified in the same study .

Alpha-Glucosidase Inhibition Antidiabetic Enzyme Assay

Jionoside D Anti-Inflammatory Activity: LPS-Stimulated NO Production Inhibition with Comparative MDA Reduction Data

In a systematic investigation of Radix Rehmanniae constituents for oxidative stress and inflammation mechanisms, multiple compounds were evaluated across parallel assay platforms [1]. Jionoside D demonstrated activity in both oxidative and inflammatory models: in the Fe²⁺-cysteine-induced lipid peroxidation assay using rat liver microsomes, Jionoside D treatment decreased malondialdehyde (MDA) content versus no-treatment controls, indicating reduction of oxidative reactions [1]. In the LPS-induced cellular inflammation model, Jionoside D decreased nitric oxide (NO) production, demonstrating repression of inflammatory reactions [1]. Under the same experimental conditions, structurally related analogs showed distinct activity profiles: leucosceptoside A exhibited both decreased MDA content and decreased NO production; acteoside decreased NO production in the inflammation model; while rehmaglutoside E and 6-O-E-caffeoyl ajugol decreased MDA content only in the oxidative stress model [1]. This cross-compound comparison within a standardized experimental framework enables direct activity profiling for compound selection.

Anti-Inflammatory Nitric Oxide Inhibition Lipid Peroxidation

Jionoside D Optimal Application Scenarios: Evidence-Based Research and Industrial Use Cases


Oxidative Stress Research Requiring Dual-Mechanism Antioxidant Activity

Select Jionoside D for cellular oxidative stress studies where both direct radical scavenging and endogenous antioxidant enzyme upregulation are desired endpoints. Based on validated data from V79-4 cell models demonstrating protection against H₂O₂-induced cytotoxicity, reduction of apoptotic sub-G1 populations, and increased SOD/catalase activities , this compound is optimally suited for mechanistic investigations of antioxidant defense pathways rather than applications requiring only simple DPPH radical quenching. For comparative studies, isoacteoside may serve as a structural analog control with reported radical scavenging but potentially different enzyme modulation profiles [1].

Anti-Inflammatory Pathway Studies with Dual Antioxidant-Anti-Inflammatory Endpoints

Employ Jionoside D in research models investigating the intersection of oxidative stress and inflammation. Direct comparative data demonstrate that Jionoside D reduces both MDA content (lipid peroxidation model) and NO production (LPS-induced inflammation model), distinguishing it from single-mechanism Rehmannia constituents such as acteoside (NO reduction only) or rehmaglutoside E (MDA reduction only) . This dual activity profile makes Jionoside D particularly valuable for studies examining crosstalk between oxidative and inflammatory signaling cascades.

Natural Product Library Construction and Phenylethanoid Glycoside SAR Studies

Include Jionoside D as an essential reference standard in phenylethanoid glycoside-focused natural product libraries. The compound's structural position within the jionoside/acteoside family, combined with its distinct α-glucosidase inhibitory activity tier relative to flavone scaffolds (acteoside class IC50 ~443-727 μM vs baicalein IC50 14.9 μM) , supports its use in structure-activity relationship (SAR) investigations of hydroxycinnamate ester glycosides. Jionoside D's availability at ≥98% HPLC purity from multiple authenticated sources [1] enables reproducible comparative screening across enzyme inhibition and cellular protection assays.

Rehmannia glutinosa Quality Control and Botanical Authentication

Utilize Jionoside D as a specific chemical marker for Rehmannia glutinosa root analysis in quality control and botanical authentication workflows . The compound's established isolation from R. glutinosa var. purpurea roots via validated chromatographic methods [1], combined with its detection in UHPLC-TOFMS-based discrimination studies between raw and processed Radix Rehmanniae [2], supports its application as a reference standard for pharmacognostic identification and herbal product standardization.

Technical Documentation Hub

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